Product packaging for Mytilus small cardioactive peptide(Cat. No.:CAS No. 150213-97-1)

Mytilus small cardioactive peptide

Cat. No.: B1677602
CAS No.: 150213-97-1
M. Wt: 1160.4 g/mol
InChI Key: KGNBMVHUZCHPPM-RSOQHMFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mytilus small cardioactive peptide (SCP), with the primary structure APNFLAYPRLamide, is a bioactive neuropeptide originally isolated from the marine bivalve Mytilus edulis . This peptide is a valuable tool for researchers in comparative physiology and neuroendocrinology, providing insights into peptidergic signaling in molluscan and other invertebrate systems. Its primary research applications include the study of neuromuscular regulation and cardiophysiology. The peptide exerts excitatory effects on central neurons, an action shown to involve an increase in membrane conductance to both sodium (Na+) and calcium (Ca2+) ions, as demonstrated in studies on Helix aspersa neurons . Furthermore, research indicates it can potentiate inward calcium currents, suggesting a mechanism of action that may be mediated through a second messenger system . Investigations into its structure-activity relationship have identified that the fragment LAYPRLamide represents the minimum structure required for receptor activation, though with lower potency than the full-length peptide . Related peptides from Mytilus , such as the Mytilus Inhibitory Peptide (MIP), have been found to activate a sodium-dependent potassium current in snail neurons, highlighting the diversity and complexity of peptide signaling in these organisms . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H85N15O12 B1677602 Mytilus small cardioactive peptide CAS No. 150213-97-1

Properties

CAS No.

150213-97-1

Molecular Formula

C56H85N15O12

Molecular Weight

1160.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]butanediamide

InChI

InChI=1S/C56H85N15O12/c1-30(2)25-38(46(59)74)65-48(76)37(15-10-22-62-56(60)61)64-52(80)44-17-12-24-71(44)55(83)42(28-35-18-20-36(72)21-19-35)69-47(75)33(6)63-49(77)39(26-31(3)4)66-50(78)40(27-34-13-8-7-9-14-34)67-51(79)41(29-45(58)73)68-53(81)43-16-11-23-70(43)54(82)32(5)57/h7-9,13-14,18-21,30-33,37-44,72H,10-12,15-17,22-29,57H2,1-6H3,(H2,58,73)(H2,59,74)(H,63,77)(H,64,80)(H,65,76)(H,66,78)(H,67,79)(H,68,81)(H,69,75)(H4,60,61,62)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

KGNBMVHUZCHPPM-RSOQHMFVSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(C)N

Appearance

Solid powder

Other CAS No.

150213-97-1

Purity

>98% (or refer to the Certificate of Analysis)

sequence

APNFLAYPRL

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ala-Pro-Asn-Phe-Leu-Ala-Tyr-Pro-Arg-Leu-NH2
alanyl-prolyl-asparaginyl-phenylalanyl-leucyl-alanyl-tyrosyl-prolyl-arginyl-leucinamide
APNFLAYPRLamide
Mytilus SCP
Mytilus small cardioactive peptide

Origin of Product

United States

Ii. Molecular Biology and Biochemistry of Mytilus Small Cardioactive Peptide

Gene Encoding Mytilus Small Cardioactive Peptides and Related Precursors

The genetic foundation for small cardioactive peptides (SCPs) in mollusks is encoded within precursor proteins, often termed prepropeptides. While specific gene structures for SCPs in Mytilus species are not extensively detailed in current research, studies on other mollusks provide a valuable framework. For instance, in the snail Lymnaea, the SCP gene exists as a single copy with interruptions (introns) that, through transcription and translation, produces a prepropeptide. This precursor is designed to yield multiple bioactive peptides.

In Mytilus galloprovincialis, various gene families encoding other types of short, secreted peptides have been identified, such as the MgCRP-I family. units.it These genes typically show a conserved structure of exons and introns, where the initial exons encode a signal peptide for secretion, followed by exons that code for the propeptide region. units.it Similarly, genes for antimicrobial peptides like myticalins in Mytilus encode for prepropeptides with a distinct tripartite structure: a signal peptide, the mature peptide, and a C-terminal extension. mdpi.com This general organization—a pre-propeptide that undergoes processing—is a common strategy for producing bioactive peptides across different families in Mytilus. units.itmdpi.com

Precursor Protein Structure and Proteolytic Processing

Bioactive peptides like SCPs are synthesized as part of larger, inactive precursor proteins that require enzymatic cleavage to release the final, active peptides. This process is known as proteolytic processing. The precursor typically has a "pre-pro" structure. The "pre" segment is a signal peptide at the N-terminus that directs the protein into the secretory pathway and is quickly removed. The remaining "propeptide" then undergoes further cleavage by specific proteases to liberate the mature peptide sequences.

This multi-step processing allows for the generation of multiple, and sometimes different, bioactive peptides from a single gene product. In many neuropeptide precursors, cleavage sites are marked by pairs of basic amino acid residues (like lysine (B10760008) and arginine), which are recognized by prohormone convertases, a class of serine proteases. While the specific proteases that process the Mytilus SCP precursor have not been fully identified, this mechanism is a well-established pathway for neuropeptide maturation in many invertebrates and vertebrates. nih.govnih.gov For other peptide families in Mytilus, such as mytimycins and myticalins, the precursor structure also includes a signal peptide, the mature peptide region, and a C-terminal propeptide domain, indicating that proteolytic processing is a fundamental step in their biosynthesis. mdpi.commdpi.com

Post-Translational Modifications of Mytilus Small Cardioactive Peptides (e.g., Amidation)

For Mytilus SCPs to become fully active, they must undergo post-translational modifications (PTMs) after being cleaved from their precursor protein. nih.gov A crucial and common PTM for this peptide family is C-terminal amidation. In this process, a glycine (B1666218) residue immediately following the mature peptide sequence in the precursor acts as a donor for the amide group, which is enzymatically transferred to the C-terminus of the peptide.

This amidation is critical for the biological activity and stability of many neuropeptides. The resulting C-terminal amide group neutralizes the negative charge of the terminal carboxyl group, which can be important for receptor binding and can protect the peptide from degradation by carboxypeptidases. Several identified peptides from Mytilus exhibit this feature. For example, the small cardioactive peptide isolated from the anterior byssus retractor muscle of Mytilus edulis has the amidated structure APNFLAYPRLamide. nih.gov Similarly, Mytilus Inhibitory Peptides (MIPs) are also C-terminally amidated, with sequences such as GSPYFVamide. nih.gov This modification is a hallmark of many bioactive peptides in mollusks and is essential for their function. nih.govnih.gov

Diversity and Structural Variations of Mytilus Small Cardioactive Peptides (e.g., SCP-A, SCP-B, SCP-C)

The small cardioactive peptides represent a family of related but structurally distinct neuropeptides. This diversity arises from the expression of different SCP genes or from the processing of a single precursor protein that contains multiple, distinct SCP sequences.

While the SCP-A and SCP-B nomenclature is more formally characterized in other mollusks like snails, structural variants have been isolated directly from Mytilus tissues. A prominent example from Mytilus edulis is the decapeptide APNFLAYPRLamide , which was isolated from the anterior byssus retractor muscle. nih.gov The activity of this peptide has been studied, revealing that shorter fragments like LAYPRLamide retain some activity, though with lower potency, while the C-terminal tetrapeptide YPRLamide is inactive. nih.gov This indicates that a minimum sequence length is necessary for receptor activation. The existence of multiple forms of related peptides, such as the various myticalins (A, B, C) and mytimycins found in Mytilus, suggests that SCPs likely also exist as a diverse family of peptides within the organism, each potentially with slightly different physiological roles or potencies. mdpi.commdpi.com

Table 1: Known Small Cardioactive Peptide Variants in Mytilus

Peptide Name Sequence Species

Identification of Mytilus Inhibitory Peptides (MIPs) and their Relation to SCPs

In addition to the excitatory small cardioactive peptides, a distinct family of peptides with opposing physiological effects, known as Mytilus Inhibitory Peptides (MIPs), has been identified in Mytilus. These peptides are structurally unrelated to SCPs but are often found in the same tissues, suggesting a coordinated but antagonistic regulation of muscle activity and neuronal function.

MIPs are characterized by a C-terminal -FVamide or a related motif and have been shown to inhibit phasic contractions in the anterior byssus retractor muscle (ABRM) of Mytilus edulis. nih.gov Several MIPs have been isolated and sequenced, revealing a family of related peptides. For potent inhibitory activity, the full-length sequence is often required. nih.gov The relationship between SCPs and MIPs is functional rather than structural; they represent two distinct classes of endogenous neuropeptides that together modulate physiological processes. While SCPs are generally excitatory, increasing heart rate and muscle contraction, MIPs provide a countervailing inhibitory signal.

Table 2: Identified Mytilus Inhibitory Peptides (MIPs) and Related Peptides

Peptide Name Sequence Species

Table 3: Compound Names Mentioned | Compound Name | | | :--- | | APNFLAYPRLamide | | GSPYFVamide | | LAYPRLamide | | YPRLamide | | Lysine | | Arginine | | Glycine |

Iii. Neuroanatomical and Cellular Distribution of Mytilus Small Cardioactive Peptide

Localization in Central Nervous System (CNS) Neurons across Molluscan Species

SCPs are broadly distributed throughout the central nervous system of molluscs, with immunoreactive neurons and fibers identified in all central ganglia of many species. nih.gov However, the concentration and number of these neurons can vary significantly between ganglia and across species, often pointing to specialized functional roles.

In the sea slug Aplysia californica, SCPs are present in all central ganglia, but the highest concentrations are found in the buccal ganglia, which are critical for controlling feeding movements. nih.govjneurosci.org This high concentration suggests a particularly important role for these peptides in feeding behavior. nih.gov Similarly, in the nudibranch Melibe leonina, approximately 28–36 SCPB-like immunoreactive neurons are found in the brain (the fused cerebral, pleural, and pedal ganglia), with an additional large, identifiable neuron in each of the buccal ganglia. nih.govnih.gov

In the great pond snail, Lymnaea stagnalis, initial immunocytochemical studies suggested a wide distribution of SCP-like immunoreactivity across all 11 central ganglia. nih.gov However, subsequent research using more selective antisera and preadsorption controls to eliminate cross-reactivity with FMRFamide-related peptides revealed that bona fide SCP immunoreactivity is specifically retained only in the buccal and pedal ganglia. nih.gov This highlights the importance of using highly specific antibodies in localization studies. The actions of a Mytilus-derived SCP have also been confirmed on central neurons of the garden snail, Helix aspersa, further demonstrating the presence of SCP-receptive systems in the CNS of gastropods. nih.gov

Table 1: Localization of SCP-Immunoreactive Neurons in the CNS of Various Molluscan Species

Species Ganglia with SCP-Immunoreactive Neurons Key Findings
Aplysia californica All central ganglia (Buccal, Cerebral, Pleural, Pedal, Abdominal) Highest concentration found in the buccal ganglia. nih.gov
Melibe leonina Brain (fused ganglia), Buccal ganglia 28-36 neurons in the brain; one large neuron in each buccal ganglion. nih.govnih.gov
Lymnaea stagnalis Buccal ganglia, Pedal ganglia Specific localization confirmed after accounting for cross-reactivity with FMRFamide-like peptides. nih.gov
Helix aspersa Central neurons (e.g., F2 neurons) Central neurons show physiological responses to Mytilus-derived SCP. nih.gov

Distribution in Peripheral Nervous System (PNS) and Innervated Target Tissues

The influence of SCPs extends beyond the CNS, with immunoreactive nerve fibers and processes found in the peripheral nervous system, innervating a variety of target tissues. This peripheral distribution is consistent with the peptides' roles in modulating physiological processes such as muscle contraction and gut motility.

In Aplysia, SCP-containing neurons in the buccal ganglia, such as the identified B1 and B2 cells, are known to innervate the gut via the esophageal nerve. nih.govjneurosci.org This provides a direct pathway for SCPs to modulate digestive functions. The widespread presence of SCPs in peripheral tissues of Aplysia has been noted in several studies.

Similarly, extensive SCPB-like immunoreactivity is observed along the length of the esophagus in Melibe leonina. nih.govnih.gov The application of SCPB to the isolated esophagus of this species initiates rhythmic peristaltic contractions, confirming a direct modulatory role in gut motility. nih.gov In the pond snail Lymnaea stagnalis, SCP-like immunoreactivity is also found in peripheral nerves. nih.gov

Specificity of SCP-Immunoreactive Neurons and Axonal Projections

Immunocytochemical studies have allowed for the detailed mapping of specific neurons and axonal pathways that utilize SCPs. In Aplysia californica, three distinct groups of SCP-immunoreactive neurons have been identified in the buccal ganglia: a cluster of small neurons, a scattered group of larger neurons, and a third group containing some of the largest neurons in the ganglia, identified as B1 and B2. nih.govjneurosci.org

Axonal projections are evident as strongly stained fibers and varicosities in the neuropil of the cerebral, pleural, pedal, and abdominal ganglia of Aplysia. nih.gov In Melibe leonina, the neuropil of the pedal ganglia contains the most abundant SCPB-like immunoreactive varicosities. nih.govnih.gov Interestingly, a significant portion of this immunoreactivity appears to originate from neurons in other ganglia, with axons projecting through the pedal-pedal connectives and the connectives from the cerebral and pleural ganglia. nih.gov This demonstrates the existence of long-range, inter-ganglionic projections of SCP-containing neurons.

Furthermore, SCPs can be co-localized with other neurotransmitters within the same neuron. In Aplysia, the identified buccal neuron B2 contains both SCPs and choline (B1196258) acetyltransferase, the enzyme required to synthesize acetylcholine (B1216132). nih.gov This suggests that SCPs and acetylcholine may act as co-transmitters released from the same neuron to modulate target tissues. nih.gov In other gastropod species, SCPs have also been found to co-localize with transmitters like buccalin (B57384) and glutamate. nih.gov

Cellular and Subcellular Compartmentalization within Neurons and Release Sites

Within the neuron, neuropeptides like SCPs are synthesized as larger precursor proteins and then processed and packaged into vesicles for transport and release. Studies on the related molluscan neuropeptide, FMRFamide, in bivalve ganglia provide a model for the subcellular compartmentalization of SCPs. Through differential centrifugation and sucrose (B13894) gradient analysis, FMRFamide was found to be concentrated in a microsomal pellet enriched with neurosecretory granules, which are specialized vesicles for storing and releasing neurosecretory products. capes.gov.br These granules had a mean diameter of approximately 104 nm. capes.gov.br This indicates that neuropeptides are stored in these vesicles at nerve terminals and other release sites, such as varicosities along axons.

Recent advancements in single-cell mass spectrometry have allowed for the analysis of peptide distributions within subcellular compartments of identified neurons in Lymnaea stagnalis. nih.gov While these specific studies focused on FMRFamide-like peptides, they revealed a critical principle: neuropeptides can be differentially distributed between the cytoplasm and the nucleus. nih.gov In the analyzed neurons, nine distinct neuropeptides were detected in the cytoplasm, while only six of these were found in the nucleus, and at different relative abundances. nih.gov This raises the possibility that, in addition to their role as secreted neurotransmitters released from vesicles, some peptides or their precursors may have distinct functions within different cellular compartments, such as the nucleus. nih.gov

Iv. Physiological Roles and Modulatory Actions of Mytilus Small Cardioactive Peptide

Modulation of Muscle Activity in Molluscs

As their name suggests, one of the primary roles of small cardioactive peptides is the modulation of heart muscle. In molluscs, Mytilus SCP has been shown to influence the force, frequency, and rhythmicity of cardiac contractions. Studies have demonstrated that application of SCPs can lead to an increase in the amplitude and frequency of the heartbeat in various gastropod and bivalve species. This excitatory effect is crucial for regulating cardiac output in response to different physiological demands.

The influence of Mytilus SCP extends to the visceral muscles, which are responsible for the movement of internal organs. A key area of regulation is gut motility. The peptide can modulate the rhythmic contractions of the gut, thereby influencing the process of digestion.

Another significant site of action is the radula protractor muscle, a component of the buccal mass involved in feeding. Research has shown that SCPs can enhance the contractions of this muscle, playing a role in the control of feeding movements.

Table 1: Effects of Mytilus SCP on Visceral Muscle Activity

Muscle TypeSpeciesObserved Effect
Gut MuscleVarious MolluscsModulation of rhythmic contractions
Radula Protractor MuscleAplysia californicaEnhancement of contractions

The anterior byssus retractor muscle (ABRM) of Mytilus is a specialized smooth muscle capable of a "catch" state, where it can maintain tension for long periods with very little energy expenditure. Mytilus SCP has been identified as a potent relaxant of this catch tension. A specific peptide with the primary structure H-Ala-Met-Pro-Met-Leu-Arg-Leu-NH2 was isolated from the pedal ganglia of Mytilus edulis and was found to have a significant catch-relaxing effect on the ABRM. nih.gov This action is critical for allowing the mussel to detach its byssus threads and move.

Central Neural Circuit Modulation

Beyond its peripheral effects on muscles, Mytilus SCP also acts as a neuromodulator within the central nervous system, influencing the activity of neurons and the neural circuits that govern specific behaviors.

Research on identified neurons in snails, such as Helix aspersa, has provided insights into the cellular mechanisms of SCP action. One study investigated a Mytilus SCP with the primary structure APNFLAYPRLamide. nih.gov This peptide was found to cause long-term excitation of specific neurons (F2 neurons). nih.gov This excitatory effect was determined to be mediated by an increase in membrane conductance to both sodium (Na+) and calcium (Ca2+) ions. nih.gov Furthermore, the peptide was shown to potentiate the Ca2+ inward current in these neurons, suggesting that its action may involve a second messenger system. nih.gov

Table 2: Effects of Mytilus SCP (APNFLAYPRLamide) on Identified Neurons in Helix aspersa

ParameterObserved Effect
Membrane Potential of F2 neuronsLong-term excitation
Membrane ConductanceIncreased for Na+ and Ca2+ ions
Ca2+ Inward CurrentPotentiated
ACh-induced Membrane CurrentReversibly reduced

Central pattern generators (CPGs) are neural circuits that produce rhythmic outputs without rhythmic sensory or central input. These CPGs underlie many stereotyped behaviors such as locomotion, feeding, and respiration. Mytilus SCP plays an integrative role in exciting various motor programs controlled by CPGs. nih.gov For instance, in several gastropod species, SCPs have been shown to initiate or modulate the motor patterns for feeding and swimming. nih.gov By acting on the CPGs, Mytilus SCP can help to coordinate complex behavioral sequences.

Behavioral Regulation Mediated by Mytilus Small Cardioactive Peptide

Mytilus SCP and its homologs are integral to the neural circuits that govern essential behaviors such as feeding and locomotion. By acting on central neurons and peripheral musculature, these peptides modulate the intensity and frequency of motor patterns, thereby adapting the animal's behavior to its physiological state and environmental conditions.

Small Cardioactive Peptides are significant modulators of feeding behaviors in numerous gastropod mollusks. nih.gov They have been shown to enhance feeding motor programs and regulate the contractions of muscles associated with the buccal mass, which is critical for food processing. nih.gov Immunohistochemical studies have identified SCP-like neurons in the buccal ganglia of several species, the nerve centers that control feeding and swallowing. nih.gov This localization strongly suggests a direct role in the orchestration of feeding-related movements.

In the nudibranch Melibe leonina, a large neuron containing a peptide similar to SCP (SCPB) is found in each of the buccal ganglia, which are involved in controlling feeding behaviors. nih.gov In other gastropods, SCPs are known to enhance the motor programs for feeding. nih.gov For instance, in experiments on the snail Helix aspersa, the Mytilus SCP, APNFLAYPRLamide, was found to excite specific central neurons, an action that could underpin the initiation or enhancement of feeding-related neural output. nih.gov The peptide potentiated a cholinergic excitatory postsynaptic potential (EPSP) in these neurons, indicating it can amplify signals within the feeding neural circuitry. nih.gov

The table below summarizes key research findings on the modulation of feeding-related neurons by Mytilus SCP.

Organism Peptide Studied Target Neurons/Tissue Observed Effect Reference
Helix aspersa (Snail)APNFLAYPRLamide (Mytilus SCP)F2 central neuronesLong-term excitation; Potentiation of Ca2+ inward current; Potentiation of cholinergic EPSP nih.gov
Melibe leonina (Nudibranch)SCPB-like peptideBuccal ganglia neuronsPresence in neurons that control feeding and swallowing behaviors nih.gov
Various GastropodsSCPsBuccal mass musclesModulation of contractions nih.gov

While direct studies on the feeding behavior of Mytilus edulis itself in response to its endogenous SCP are less detailed in the available literature, the widespread action of SCPs in the feeding apparatus of related mollusks points to a conserved, fundamental role. These peptides likely act to prime the feeding circuitry, making the animal more responsive to food stimuli and ensuring efficient processing once feeding is initiated.

The influence of SCPs extends to the control of locomotion. These neuropeptides play an integrative role by exciting various motor programs, including those for movement. nih.gov In the nudibranch Melibe leonina, it is hypothesized that SCPB modulates both swimming and crawling behaviors. nih.gov Researchers suggest that SCPB may induce a behavioral state change in the animal, making it more inclined to engage in locomotor activities like swimming and crawling, particularly at night. nih.gov This suggests a role for the peptide in governing circadian activity patterns. nih.gov

The peptide's action is not limited to locomotion. In the sea slug Clione limacina, SCPB is known to modulate swimming, prey capture, and feeding, highlighting its function as a versatile modulator that can coordinate different behavioral outputs. nih.gov

Putative Endocrine and Neurohormonal Functions

Neuropeptides are a major class of signaling molecules that function within both the nervous and endocrine systems. nih.gov The Mytilus SCP is classified as an invertebrate hormone and is understood to function as a neuropeptide. nih.govnih.gov Its actions on distant targets and its ability to induce long-lasting changes in neuronal activity are characteristic of a neurohormonal role. nih.gov Neurohormones are released from neurons into the circulatory system to act on remote tissues, a mode of action consistent with the widespread effects of SCPs.

A related peptide, the Crustacean Cardioactive Peptide (CCAP), provides a well-documented example of this dual function. CCAP acts as a neurohormone in crustaceans and insects to regulate processes such as digestion and reproduction. wikipedia.org For example, in the cockroach Periplaneta americana, CCAP upregulates digestive hormones after feeding. wikipedia.org It also stimulates the contraction of oviducts in locusts, despite no direct innervation by CCAP-containing neurons, indicating it is released into the hemolymph to act as a hormone. wikipedia.org The functional parallels between CCAP and Mytilus SCP suggest that SCP likely also functions as a neurohormone, regulating a variety of physiological processes beyond the immediate vicinity of its release.

The table below outlines some of the established neurohormonal functions of the related Crustacean Cardioactive Peptide (CCAP), which provide a model for the putative functions of Mytilus SCP.

Organism Peptide Function Mode of Action Reference
Locusta migratoria (Locust)CCAPStimulates contraction of oviducts and spermathecaNeurohormonal (acts on tissues without direct innervation) wikipedia.org
Periplaneta americana (Cockroach)CCAPUpregulates digestive hormones post-feedingHormonal (facilitates digestion) wikipedia.org
Carcinus maenas (Shore Crab)CCAPRegulates heartbeatCardioaccelerator released from pericardial organs wikipedia.org
Cancer borealis (Crab)CCAPModulates passage of food through the foregutHormonal (controls pyloric rhythm) wikipedia.org

Given that the Mytilus SCP, APNFLAYPRLamide, can cause long-term excitation of neurons and potentiate ion currents through a second messenger system, it fits the profile of a neurohormone that can bring about lasting changes in the state of target cells and tissues. nih.gov

V. Cellular and Subcellular Mechanisms of Mytilus Small Cardioactive Peptide Action

Receptor Binding and Characterization of Mytilus SCP Receptors

The action of Mytilus SCP begins with its binding to specific receptors on the cell surface. Studies on central neurons of the snail, Helix aspersa, have provided insights into the structural requirements for receptor activation. Research indicates that the C-terminal portion of the peptide is crucial for its biological activity. While the full peptide, APNFLAYPRLamide, is potent, the shorter fragment LAYPRLamide also exhibits activity, albeit with lower potency. In contrast, the fragment YPRLamide is inactive even at high concentrations. nih.gov This suggests that LAYPRLamide represents the minimum amino acid sequence necessary for the activation of this class of SCP-like peptide receptors. nih.gov

Interactive Table: Mytilus SCP Receptor Binding Characteristics

Peptide Fragment Activity Potency Implication
APNFLAYPRLamide Active High Full native peptide shows strong biological effect.
LAYPRLamide Active Lower Represents the minimum structure required for receptor activation. nih.gov

Signal Transduction Pathways Activated by Mytilus Small Cardioactive Peptide

Following receptor binding, Mytilus SCP triggers a cascade of intracellular events known as signal transduction. This process converts the external peptide signal into a specific cellular response. The pathways involved include the modulation of ion channels and the activation of second messenger systems. nih.govnih.gov

A primary mechanism of Mytilus SCP action involves the direct or indirect modulation of ion channel activity, which alters the cell's membrane potential and excitability. In identified central neurons of Helix aspersa, Mytilus SCP elicits a long-term excitatory effect. nih.gov This excitation is associated with an increase in the membrane's conductance to both sodium (Na+) and calcium (Ca2+) ions. nih.gov Specifically, the peptide has been shown to potentiate the inward Ca2+ current in these neurons. nih.gov The persistence of this excitatory effect in Na+-free or Ca2+-free saline suggests a complex interaction involving multiple ion species. nih.gov

Interactive Table: Effects of Mytilus SCP on Ion Channels

Ion Channel Effect Resulting Cellular Action
Sodium (Na+) Increased membrane conductance nih.gov Contributes to long-term excitation. nih.gov

The actions of Mytilus SCP are not solely dependent on direct ion channel gating but are also mediated through intracellular second messengers. The finding that forskolin, an activator of adenylyl cyclase which synthesizes cyclic AMP (cAMP), mimics the effects of Mytilus SCP strongly suggests the involvement of a second messenger system. nih.gov In other molluscan systems, such as Aplysia, small cardioactive peptides have been shown to substantially elevate cAMP levels in muscle fibers. nih.gov This elevation of cAMP leads to the activation of downstream protein kinases, which then phosphorylate target proteins to produce the final cellular response. nih.gov

Interplay with Other Neurotransmitters and Neuromodulators

The physiological role of Mytilus SCP is further defined by its interactions with other classical neurotransmitter systems. It can modulate the release of, or the response to, other signaling molecules, adding a layer of complexity to its function.

Interactive Table: Mytilus SCP Interaction with Cholinergic System

Cholinergic Component Effect of Mytilus SCP Experimental Observation
Acetylcholine-induced current Reduction nih.gov Reversibly decreased the current elicited by direct ACh application. nih.gov

Mytilus SCP and serotonin (B10506) (5-hydroxytryptamine or 5-HT) can act on the same tissues and even the same neurons, sometimes producing similar effects through shared signaling pathways. In the neuromuscular system of Aplysia, both SCPs and 5-HT increase the amplitude and relaxation rates of muscle contractions. nih.gov Both neuropeptides also lead to a similar and substantial elevation of cAMP levels in the muscle fibers, suggesting they converge on the adenylyl cyclase-cAMP second messenger system. nih.gov However, there are also subtle differences in their modulatory actions, which allows for a greater degree of flexibility in regulating synaptic and muscular activity. nih.gov For instance, the effects of SCPs on certain electrical potentials (EJPs) were observed to reverse during washout, whereas the effects of 5-HT were more persistent. nih.gov

FMRFamide-Related Peptides (FaRPs)

FMRFamide-related peptides (FaRPs) represent a large family of neuropeptides that share a C-terminal Phe-Met-Arg-Phe-amide sequence. In molluscs, including the blue mussel, Mytilus edulis, FaRPs and Small Cardioactive Peptides (SCPs) are often found within the same neuronal systems and can exert complex and sometimes opposing effects on target tissues.

Research has identified a specific FaRP in Mytilus edulis, a decapeptide isolated from the anterior byssus retractor muscle (ABRM), which uniquely contains a D-Leu amino acid residue. nih.govnih.gov The structure of this peptide, referred to as Mytilus-FFRFamide, has been characterized, and its excitatory effects on the ABRM have been studied. nih.govnih.gov Interestingly, the substitution of the naturally occurring D-Leu with its L-isomer did not significantly alter the peptide's excitatory action on this muscle. nih.govnih.gov

The pharmacology of FMRFamide in the Mytilus ABRM is notably complex. At low concentrations (10⁻⁸ to 10⁻⁷ M), FMRFamide induces relaxation of catch-tension initiated by acetylcholine (B1216132), whereas higher concentrations (above 10⁻⁷ M) lead to muscle contraction. nih.gov This biphasic action suggests the presence of at least two distinct classes of FMRFamide receptors on the ABRM, one mediating relaxation and the other contraction. nih.gov

The interaction between SCPs and FaRPs is further illuminated by studies on other molluscan species. In the snail Helix aspersa, the Mytilus SCP, APNFLAYPRLamide, was found to elicit a long-lasting excitation in specific central neurons. nih.gov This excitatory effect is associated with an increased membrane conductance to both sodium (Na⁺) and calcium (Ca²⁺) ions. nih.gov Furthermore, at a concentration of 10 µM, APNFLAYPRLamide potentiated the inward Ca²⁺ current in these neurons. nih.gov The actions of this Mytilus SCP could be mimicked by forskolin, a direct activator of adenylyl cyclase, strongly indicating that its mechanism of action involves a second messenger signaling pathway. nih.gov

Compound NameOrganismKey Research Finding
Mytilus-FFRFamideMytilus edulisAn FMRFamide-related decapeptide with a D-Leu residue that causes excitatory effects on the anterior byssus retractor muscle (ABRM). nih.govnih.gov
FMRFamideMytilus edulisExhibits dual effects on the ABRM: relaxation at low concentrations and contraction at high concentrations, suggesting multiple receptor types. nih.gov
APNFLAYPRLamideMytilus edulisA Small Cardioactive Peptide that causes long-term excitation in Helix aspersa neurons by increasing Na⁺ and Ca²⁺ conductance, likely via a second messenger system. nih.gov
FMR-[D-Phe]-amideNot specifiedAn analog that substantially antagonizes FMRFamide-induced contractions in the Mytilus ABRM. nih.gov
γ1-MSHNot specifiedAntagonizes FMRFamide-induced contractions and slightly antagonizes FMRFamide-induced relaxation in the Mytilus ABRM. nih.gov

Myomodulins and other Co-transmitters

The concept of co-transmission, where a single neuron releases multiple signaling molecules, is crucial for understanding the modulatory actions of Mytilus SCP. Evidence from various molluscan systems suggests that SCPs act in concert with other neuropeptides, such as myomodulins, and classical neurotransmitters like acetylcholine.

While direct evidence of co-localization of SCPs and myomodulins within the same neurons in Mytilus edulis is not yet definitive, studies in other molluscs provide a strong basis for such a relationship. In the central nervous system of the snail Lymnaea stagnalis, myomodulin-like immunoreactivity was often observed in neuronal clusters that also express FMRFamide-like peptides. nih.gov Given the frequent co-localization of FaRPs and SCPs, it is plausible that a similar tripartite relationship exists in Mytilus. In Lymnaea, myomodulins, along with SCPs and acetylcholine, are believed to be co-released from foregut motor neurons to modulate gut motility.

A significant co-transmitter with Mytilus SCP is acetylcholine (ACh). In experiments on Helix aspersa neurons, the Mytilus SCP APNFLAYPRLamide was shown to modulate cholinergic responses. nih.gov While it reversibly reduced the membrane current induced by direct application of ACh, it potentiated a cholinergic excitatory postsynaptic potential (EPSP). nih.gov This indicates that Mytilus SCP can fine-tune synaptic transmission by acting on presynaptic or extrasynaptic sites to enhance the effect of released ACh.

The specificity of these interactions is also noteworthy. In the Mytilus ABRM, pretreatment with a high concentration of FMRFamide did not affect the relaxation induced by serotonin or dopamine (B1211576). nih.gov This suggests that while SCPs and FaRPs are part of an intricate signaling network, their modulatory actions can be highly specific to certain transmitter systems, with the cholinergic system being a key target for SCP modulation.

Compound NameOrganism/SystemRole/Interaction with Mytilus SCP
MyomodulinsLymnaea stagnalisCo-localized in neuronal clusters with FMRFamide-like peptides, suggesting a potential co-transmitter relationship with SCPs. nih.gov
Acetylcholine (ACh)Helix aspersa neurons / Mytilus ABRMMytilus SCP (APNFLAYPRLamide) potentiates cholinergic EPSPs. FMRFamide relaxes ACh-induced catch-tension in the ABRM. nih.govnih.gov
SerotoninMytilus ABRMRelaxation induced by serotonin is not affected by pretreatment with FMRFamide, indicating receptor specificity. nih.gov
DopamineMytilus ABRMRelaxation induced by dopamine is not affected by pretreatment with FMRFamide. nih.gov
SCPBMytilus ABRMA contractile agent structurally unrelated to FMRFamide, its effects are not influenced by FMRFamide pretreatment. nih.gov

Vi. Comparative and Evolutionary Aspects of Small Cardioactive Peptides

Phylogenetic Analysis of SCP Gene and Peptide Families Across Invertebrate Phyla

The Small Cardioactive Peptides are a family of neural cotransmitters that have been identified throughout the phylum Mollusca and show relationships with peptides in other invertebrate groups. nih.govdntb.gov.ua Phylogenetic analyses based on gene and peptide sequences reveal a complex evolutionary history characterized by gene duplication, diversification, and conservation of a core structural motif.

In molluscs, the SCP gene often encodes a prepropeptide that contains multiple, structurally related peptides. For instance, in the snail Lymnaea stagnalis, a single SCP gene produces a transcript that encodes a precursor containing both SCP-A (SGYLAFPRMamide) and SCP-B (pQNYLAFPRMamide). nih.govdntb.gov.ua Similarly, in Aplysia californica, SCPA and SCPB are derived from a single precursor protein, which is indicative of a gene duplication event within the precursor. nih.govscilit.com This arrangement suggests that an internal gene duplication occurred, leading to the co-expression and likely co-release of multiple related peptides. nih.govnih.gov

The core sequence motif -x-x-x-x-FPRM-NH2 is a defining feature of the SCP family, though variations exist. Peptides with homology to SCPs, such as the crustacean cardioactive peptide (CCAP), are found in other invertebrate phyla like arthropods. nih.govresearchgate.net However, the genes encoding these peptides show significant differences; arthropod CCAP genes typically encode only a single peptide, whereas molluscan genes often encode multiple copies. nih.gov This suggests different evolutionary strategies for generating peptide diversity.

The broader phylogenetic picture places SCPs within a larger group of invertebrate neuropeptides. While flatworms possess a wide array of neuropeptides, including those with myoexcitatory functions, direct orthologs of the SCP family are primarily studied in molluscs and arthropods. researchgate.net The evolution of these peptide families appears to be a modular process, with gene families expanding and diversifying to create taxon-specific physiological functions. nih.gov This is consistent with broader findings in molluscan genomics, where lineage-specific gene family expansions have contributed significantly to their morphological and physiological diversity. nih.gov

Table 1: Examples of SCP Gene Organization in Molluscs

Species Gene Characteristics Encoded Peptides Source(s)
Lymnaea stagnalis Single gene with one interrupted copy SCP-A (SGYLAFPRMamide), SCP-B (pQNYLAFPRMamide) nih.govdntb.gov.ua
Aplysia californica Single gene encoding one precursor SCPA, SCPB nih.govscilit.com

Functional Homologies and Divergences in Related Molluscan Species

Across the phylum Mollusca, SCPs exhibit a remarkable combination of conserved and divergent functions, acting as key modulators of a wide array of physiological processes. While initially named for their excitatory effects on cardiac muscle, their roles are now known to be far more widespread. nih.gov

Homologous Functions: A primary and highly conserved role for SCPs across many gastropod species is the modulation of feeding and gut motility. nih.govresearchgate.net

In Aplysia californica, SCPs are implicated in feeding responsiveness and the modulation of gut motility. nih.govnih.gov

In Lymnaea stagnalis, both SCP-A and SCP-B produce identical stimulatory effects on the isolated foregut, highlighting their role in modulating gut motility alongside other cotransmitters like acetylcholine (B1216132). nih.govdntb.gov.ua

In the nudibranch Melibe leonina, SCPB-like immunoreactivity is found in neurons projecting to the esophagus, and application of SCPB excites the isolated esophagus. nih.gov

In the cephalopod Octopus vulgaris, an SCP-related peptide (oct-SCPRP) evokes contraction in the radula protractor muscle, a key component of the feeding apparatus. researchgate.net

Divergent Functions: Despite these homologies, the specific effects of SCPs can vary significantly between species, and even within different tissues of the same animal.

Cardioactivity: While SCPs have cardio-excitatory effects in gastropods like Aplysia, Helix aspersa, and Limax maximus, their role in the normal regulation of cardiac activity is not considered primary. nih.gov In contrast, a related peptide in the cone snail, conoCAP-a, causes a decrease in heart rate, indicating a functional divergence likely linked to its use in venom. nih.gov

Ciliary Control: In the venerid clam Mercenaria mercenaria, two endogenous SCP-related peptides had no direct effect on the activity of lateral or frontal cilia. However, one of the peptides, YFAFPRQamide, was found to antagonize the inhibitory effects of dopamine (B1211576) and serotonin (B10506) on these cilia, demonstrating a modulatory role that is distinct from direct excitation. uchicago.edu

This functional hypervariability is often linked to minor changes in the peptide sequence. nih.govresearchgate.net Structure-activity relationship studies have shown that single amino acid substitutions can dramatically alter the physiological effects of the peptide, providing a mechanism for the evolution of novel functions. nih.gov

Table 2: Functional Comparison of SCPs in Molluscan Species

Species System/Behavior Observed Effect Source(s)
Aplysia californica Heart Excitatory nih.gov
Feeding/Gut Modulates responsiveness and motility nih.gov
Lymnaea stagnalis Foregut Stimulatory nih.govdntb.gov.ua
Melibe leonina Locomotion (Crawling, Swimming) Enhances activity nih.gov
Esophagus Excitatory nih.gov
Octopus vulgaris Radula Muscle Contraction researchgate.net
Mercenaria mercenaria Gill Cilia Antagonizes dopamine/serotonin inhibition uchicago.edu

Evolutionary Conservation of SCP Signaling Pathways and Receptors

Neuropeptides like SCPs exert their effects by binding to specific receptors on the cell surface, most of which are G-protein coupled receptors (GPCRs). frontiersin.orgnih.govnih.gov The evolutionary conservation of these receptors and their downstream signaling cascades is crucial for maintaining the function of the peptide-receptor system.

The general architecture of cell signaling pathways, from receptor to intracellular response, is highly conserved across metazoans. nih.govresearchgate.net A common model is the "bow-tie" or "hourglass" structure, where a wide variety of input signals (like different neuropeptides) converge on a smaller, highly conserved core of intracellular signaling proteins, which then branch out to influence a diverse set of cellular outputs. nih.gov This model suggests that the core transmission machinery of signaling pathways is evolutionarily constrained, while the receptors (input layer) and transcription factors (output layer) can evolve more rapidly, allowing for functional diversification. nih.gov

While specific SCP receptors have not been characterized in all molluscan species, the mechanisms they employ are believed to be conserved. In Aplysia, the excitatory action of SCPs on the heart is mediated by an increase in cyclic AMP (cAMP), a classic second messenger in GPCR signaling. nih.gov This contrasts with the action of other neuropeptides like proctolin (B33934) in crustaceans, whose effects are not associated with cAMP, indicating that even among invertebrates, different peptides have evolved to use distinct intracellular pathways. nih.gov

The evolution of neuropeptide signaling involves the co-evolution of ligands and their receptors. frontiersin.org The diversification of SCP sequences seen across molluscan taxa likely parallels a diversification of their receptors, allowing for the fine-tuning of physiological responses. However, the fundamental components of the downstream cascades, such as G-proteins, adenylyl cyclase, and protein kinases, are expected to be highly conserved. nih.gov The specificity of the cellular response is generated by the particular combination of these conserved intracellular components that are activated by a given receptor. researchgate.net This combination of a rapidly evolving ligand-receptor interface and a conserved core signaling machinery provides a robust yet flexible system for physiological modulation.

Adaptive Significance of SCP Diversity in Molluscan Physiology

The diversity of SCPs within the molluscan phylum is not random but is thought to confer significant adaptive advantages, allowing these animals to fine-tune their physiological responses to a wide range of environmental and internal cues. nih.govnih.gov This diversity manifests as multiple peptide forms encoded by a single gene and as distinct but related peptides across different species.

One major adaptive advantage lies in functional plasticity. By having a suite of related peptides, an organism can modulate different processes with varying degrees of intensity or in different combinations. The co-release of SCP-A and SCP-B in Lymnaea, for example, may play a complex role in the coordinated modulation of gut motility, working in concert with other neurotransmitters. nih.gov This allows for a more nuanced control of digestion than a single transmitter system could achieve.

The evolution of diverse SCPs is also a key component of adaptation to different ecological niches and lifestyles. pageplace.de Molluscs inhabit nearly every environment on Earth, from the deep sea to freshwater and terrestrial habitats, and exhibit a vast range of behaviors. nih.govwikipedia.orghawaii.edu The evolution of their nervous and endocrine systems, including the diversification of neuropeptide families, has been crucial for this success. nih.gov For example:

Feeding Adaptations: The role of SCPs in modulating feeding muscles and gut motility is critical for optimizing energy intake in different feeding contexts. researchgate.net

Behavioral Plasticity: SCPs' ability to induce a general state of arousal, as seen in Melibe, allows the animal to switch between behaviors like resting, feeding, and locomotion in response to environmental stimuli, which is crucial for survival and reproduction. nih.gov

Defensive and Predatory Innovations: The striking functional divergence of an SCP homolog in cone snail venom, where it acts as a cardio-inhibitor, is a clear example of neuropeptide gene co-option and adaptation for a novel, specialized function (predation/defense). nih.gov

This diversification is driven by the modular nature of molluscan development and genetics, which allows for greater variability and independence in finding successful evolutionary solutions. nih.gov The ability to generate multiple peptides from a single gene or to rapidly modify peptide sequences provides a flexible toolkit for adapting physiological systems, from heart rate and digestion to complex behaviors, enabling molluscs to thrive in their myriad forms and environments. nih.govpageplace.de

Vii. Methodological Approaches in Mytilus Small Cardioactive Peptide Research

Biochemical Isolation and Purification Techniques

The initial discovery of SCPs in Mytilus and other mollusks was made possible through traditional biochemical isolation and purification. This process involves a systematic, multi-step approach to separate the peptides of interest from complex tissue extracts.

The general workflow begins with the dissection of tissues known to be rich in neuropeptides, such as the pedal or visceral ganglia. These tissues are then homogenized in an acidic solution to extract the peptides and prevent enzymatic degradation. The crude extract undergoes a series of purification steps, with each step separating the mixture based on different physicochemical properties. A common technique is solid-phase extraction (SPE) to initially clean up the sample and remove salts and other interfering substances.

The primary tool for purification is high-performance liquid chromatography (HPLC). mdpi.com Researchers typically employ multiple, sequential rounds of reversed-phase HPLC (RP-HPLC), where each run uses a different column or solvent system to achieve progressively higher purity. researchgate.net For example, an initial RP-HPLC run might separate the extract into numerous fractions, which are then tested for biological activity. The active fractions are pooled and subjected to further rounds of RP-HPLC until a single, pure peptide is isolated. researchgate.net The pH shift method, involving solubilization at extreme acidic or alkaline pH followed by precipitation, has also been successfully used to isolate proteins and peptides from mussel tissues. nih.gov

Table 1: Typical Steps in the Biochemical Purification of Mytilus Peptides

StepTechniquePurpose
1. Tissue Dissection Manual DissectionIsolation of neuropeptide-rich tissues like ganglia.
2. Extraction Acidic HomogenizationExtraction of peptides from tissues while inactivating degradative enzymes.
3. Initial Cleanup Solid-Phase Extraction (SPE)Removal of salts, lipids, and other non-peptide contaminants.
4. Fractionation Reversed-Phase HPLC (Run 1)Separation of the crude extract into multiple fractions based on hydrophobicity.
5. Bioassay Isolated Organ BathTesting of each fraction for cardioactive or other biological effects to identify active fractions.
6. Re-chromatography Reversed-Phase HPLC (Run 2+)Further purification of active fractions using different column chemistry or solvent gradients.
7. Final Purification Isocratic or Shallow Gradient HPLCIsolation of the single, pure bioactive peptide.
8. Structure Elucidation Mass Spectrometry & Edman DegradationDetermination of the molecular mass and amino acid sequence of the purified peptide. researchgate.net

Molecular Cloning and Gene Expression Analysis

Molecular techniques have been crucial for understanding the genetic basis of SCP production. These methods allow researchers to identify the genes encoding the SCPs and to study where and when these genes are expressed.

Molecular Cloning: To identify the gene for an SCP, researchers often start by creating a cDNA library from the messenger RNA (mRNA) of relevant tissue, such as the pedal ganglia. nih.gov Using the amino acid sequence of a purified SCP, they can design degenerate primers for use in the polymerase chain reaction (PCR) to amplify a portion of the corresponding gene. Once a partial sequence is obtained, techniques like Rapid Amplification of cDNA Ends (RACE) are used to determine the full sequence of the transcript. This reveals the entire structure of the precursor protein, including the signal peptide, the SCP sequences, and other processing sites. nih.gov

Gene Expression Analysis: Several methods are used to analyze the expression of SCP genes:

Reverse Transcription-PCR (RT-PCR): This technique is used to detect and quantify the amount of SCP mRNA in different tissues. nih.gov It can confirm that SCP genes are expressed in nervous tissues and can be used to study how expression levels change under different physiological conditions. nih.govnih.gov

Northern Blot: This method involves separating RNA by size and then using a labeled probe to detect a specific mRNA sequence. It has been used in Mytilus to confirm the tissue-specific expression of genes, for instance, showing that certain protein genes are expressed specifically in the foot. nih.gov

In Situ Hybridization (ISH): ISH is a powerful technique that uses labeled nucleic acid probes to visualize the precise location of specific mRNA transcripts within tissue sections. This has been used in mollusks to show that SCP gene expression is localized to the cell bodies of specific neurons. nih.gov In Mytilus, ISH has been applied to map the expression of various genes, such as those for ribosomal RNA and byssal proteins, demonstrating its utility for localizing gene activity to specific cells or tissues. nih.govnih.gov

RNA-seq: This high-throughput sequencing technique provides a comprehensive snapshot of all the genes being expressed in a particular tissue at a given time. It is a powerful tool for discovering novel neuropeptide genes and for quantifying expression changes on a global scale. researchgate.net

Immunocytochemical Localization and Mass Spectrometric Profiling

To understand the function of SCPs, it is essential to know where they are located within the nervous system and their target tissues. Immunocytochemistry and mass spectrometry are two key techniques used for this purpose.

Immunocytochemistry (ICC): This method uses antibodies that specifically recognize and bind to SCPs. By tagging these antibodies with a fluorescent marker or an enzyme that produces a colored product, researchers can visualize the distribution of the peptides in tissue sections. ICC has been instrumental in mapping the neuronal pathways that use SCPs, revealing their presence in nerve cell bodies, axons, and nerve terminals in the central nervous system and peripheral tissues of mollusks. dntb.gov.ua

Mass Spectrometric (MS) Profiling: Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of molecules, allowing for the precise identification of peptides in a complex mixture. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): This technique is particularly well-suited for the direct analysis of tissue samples. nih.gov It can be used to create a "profile" of the neuropeptides present in a single ganglion or even an individual neuron. nih.govnih.gov By analyzing the peptide content of individual cells, researchers can confirm the presence of SCPs predicted from gene cloning and identify post-translational modifications. nih.gov

Mass Spectrometric Imaging (MSI): An advanced form of MALDI-MS, MSI allows for the visualization of the spatial distribution of multiple neuropeptides directly in a thin slice of tissue, providing a molecular map of the neurochemical anatomy. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of HPLC with the analytical precision of mass spectrometry to identify and sequence peptides from complex biological samples, often as part of a larger proteomics study. nih.gov

Table 2: Comparison of Localization and Profiling Techniques

TechniquePrincipleKey Information Provided
Immunocytochemistry (ICC) Antibody-based detection of a specific peptide.Cellular and subcellular localization of a known peptide within tissues.
MALDI-MS Profiling Direct analysis of peptides from tissue by mass.A snapshot of all peptides present in a specific, small region or single cell. nih.gov
Mass Spectrometry Imaging (MSI) Spatially-resolved MALDI-MS across a tissue section.A map showing the distribution of multiple peptides throughout a tissue sample. nih.gov

Electrophysiological Recordings and Voltage Clamp Analysis on Identified Neurons and Muscles

To determine the physiological effects of SCPs, researchers perform electrophysiological recordings on isolated neurons and muscle tissues. These techniques measure changes in electrical properties, such as membrane potential and ion currents, in response to peptide application.

The anterior byssus retractor muscle (ABRM) of Mytilus is a classic preparation for studying muscle physiology and pharmacology. iworx.comnih.gov Experiments involve isolating the ABRM and placing it in a chamber where it can be stimulated electrically while its contractions are measured with a force transducer. iworx.com SCPs can be added to the bathing solution to observe their effects on muscle contractility, such as potentiation or inhibition of contractions. nih.gov

On identified neurons, intracellular recordings are made using microelectrodes to measure the resting membrane potential and the firing of action potentials. The application of an SCP can cause depolarization (excitation) or hyperpolarization (inhibition) of the neuron. nih.gov

Voltage Clamp Analysis: This powerful electrophysiological technique allows researchers to "clamp" the membrane potential of a cell at a specific level and measure the ionic currents that flow across the membrane. nih.gov By studying how SCPs alter these currents, scientists can determine the specific ion channels (e.g., for Ca²⁺, K⁺, or Na⁺) that are modulated by the peptide. nih.govnih.gov For example, studies have shown that an SCP from Mytilus can potentiate Ca²⁺ inward currents in snail neurons, suggesting a mechanism for its excitatory effects. nih.gov

Bioassay-Guided Fractionation and Pharmacological Characterization on Isolated Preparations

Bioassay-guided fractionation is the cornerstone method for discovering novel, biologically active compounds from a natural source. This approach systematically links chemical separation with functional testing.

The process begins with a crude extract from a source tissue, such as the pedal ganglia of Mytilus. nih.gov This extract is then separated into numerous fractions using a chromatographic technique like HPLC. researchgate.net Each fraction is then tested for a specific biological activity using a bioassay. For cardioactive peptides, a common bioassay is the isolated, spontaneously beating heart of a mollusk like Mytilus or Meretrix. nih.govusp.br Fractions that show an effect on the heart's rate or force of contraction are considered "active."

These active fractions are then subjected to further rounds of purification and testing, with each step narrowing down the number of compounds. researchgate.net This iterative process continues until a single, pure substance responsible for the bioactivity is isolated. Once purified, the peptide's structure is determined, and its pharmacological properties are characterized in more detail on the isolated preparation. This includes studying its effects on muscle contraction or neuronal activity. nih.gov This approach led to the initial isolation of SCPs and other bioactive peptides, such as the Mytilus Inhibitory Peptides (MIPs), from Mytilus ganglia. nih.gov

Transcriptomic and Proteomic Profiling for Neuropeptide Discovery and Functional Inference

The advent of high-throughput "omics" technologies has revolutionized neuropeptide research, allowing for large-scale discovery and functional analysis without the need for traditional bioassay-guided fractionation.

Transcriptomics: This involves sequencing the entire set of RNA transcripts (the transcriptome) in a given tissue, typically the nervous system. nih.govfrontiersin.org By analyzing this data with bioinformatics tools, researchers can predict the sequences of neuropeptide precursor proteins. nih.gov These precursors contain characteristic features like a signal peptide and cleavage sites that allow for their identification. This approach can reveal the entire potential "peptidome" of an organism, including novel SCPs and their related families. nih.govresearchgate.net Comparing transcriptomes from animals under different conditions can also provide clues about peptide function. nih.gov

Proteomics: Proteomics is the large-scale study of proteins. In neuropeptide research, mass spectrometry-based proteomics is used to identify the actual peptides present in a tissue. researchgate.netfao.org By matching the mass spectra of peptides from a tissue extract (e.g., from ganglia) against a database of predicted sequences from the transcriptome, researchers can confirm which peptides are actually produced and processed from their precursor genes. nih.govfrontiersin.org This combination of transcriptomics and proteomics is a powerful discovery engine, as it validates the existence of predicted peptides and can identify post-translational modifications that are not apparent from the gene sequence alone. nih.govresearchgate.net These methods have been applied to Mytilus to study responses to environmental stressors and to characterize the global protein expression in different tissues. nih.govfao.orgnih.gov

Viii. Future Directions and Unanswered Questions in Mytilus Small Cardioactive Peptide Research

Elucidation of Novel Mytilus Small Cardioactive Peptide Functions and their Integrated Networks

While initially named for its excitatory effects on cardiac muscle, research in other molluscan species strongly suggests that the functional repertoire of SCPs is much broader. In various gastropods, SCPs are implicated in the modulation of feeding, gut motility, and locomotion. nih.gov For instance, in the snail Lymnaea stagnalis, SCPs are involved in the co-modulation of gut motility and aid in locomotion. nih.gov In the nudibranch Melibe leonina, SCPB has been shown to excite motor programs for both feeding and swimming. nih.gov

These findings in other molluscs strongly imply that Mytilus SCPs likely have a similarly diverse and integrative role. Future research should focus on systematically investigating the effects of Mytilus SCPs on a wider range of physiological systems beyond the heart and byssus retractor muscle. This includes exploring their potential roles in:

Feeding and Digestion: Investigating the influence of SCPs on the musculature and neural control of the entire digestive tract.

Reproduction: Examining a possible role for SCPs in modulating reproductive behaviors and the function of reproductive organs.

Ciliary Activity: Determining if SCPs modulate the activity of cilia, which are crucial for feeding and respiration in bivalves.

Uncovering these novel functions will be the first step toward understanding the integrated networks through which SCPs coordinate complex, whole-animal behaviors in Mytilus.

Comprehensive Characterization of Receptor Subtypes and their Specific Ligand Interactions

A critical gap in our knowledge is the detailed characterization of Mytilus SCP receptors. While the actions of a Mytilus SCP have been studied on neurons of the snail Helix aspersa, revealing an excitatory effect involving an increase in membrane conductance to both Na+ and Ca2+ and likely mediated by a second messenger, the specific receptors in Mytilus itself remain largely uncharacterized. nih.gov Studies on FMRFamide-related peptides in Mytilus have shown the existence of at least two distinct receptor classes mediating contraction and relaxation, respectively, suggesting that a similar complexity may exist for SCP receptors. nih.gov

Future research must focus on the molecular identification, cloning, and pharmacological characterization of Mytilus SCP receptors. This will involve:

Receptor Identification: Utilizing genomic and transcriptomic data from Mytilus to identify candidate G protein-coupled receptors (GPCRs) with homology to known neuropeptide receptors.

Functional Expression and Ligand Binding: Expressing these candidate receptors in cell lines to confirm their specific binding to Mytilus SCPs and to characterize the binding affinities of different SCP variants and synthetic analogs.

Signal Transduction Pathways: Elucidating the downstream signaling cascades initiated by receptor activation, such as the involvement of cyclic AMP (cAMP) or intracellular calcium, similar to what has been shown for crustacean cardioactive peptide (CCAP) signaling systems in other molluscs. nih.gov

A comprehensive understanding of receptor subtypes and their ligand interactions is fundamental to deciphering the specificity and diversity of SCP signaling. nih.govnih.gov

Table 1: Known and Potential Signaling Mechanisms of Cardioactive Peptides in Molluscs

Peptide FamilyModel OrganismReceptor TypeSecond Messenger SystemCellular EffectReference
Small Cardioactive Peptide (SCP)Helix aspersaPutative GPCRImplied (Forskolin mimics effect)Increased Na+ and Ca2+ conductance nih.gov
FMRFamide-related peptidesMytilus edulisAt least two distinct receptor classesNot fully elucidatedMuscle contraction or relaxation nih.gov
Crustacean Cardioactive Peptide (CCAP)Haliotis discus hannai (abalone)GPCRCa2+/PKC and cAMP/PKAIntracellular Ca2+ mobilization and cAMP accumulation nih.gov

Advanced Genetic and Optogenetic Approaches in Molluscan Models for Circuit Dissection

The relatively simple and well-characterized central nervous system of molluscs like Lymnaea stagnalis has made them excellent models for neurobiology. nih.govdntb.gov.uaomicsdi.orgscholarpedia.org However, research on Mytilus has been hampered by a lack of advanced genetic tools. The development and application of modern techniques for circuit dissection are crucial for understanding the precise neural pathways controlled by SCPs.

Future progress will depend on adapting and implementing tools such as:

CRISPR/Cas9 Gene Editing: To create targeted knockouts or modifications of the genes encoding SCPs and their receptors in Mytilus. This would provide definitive evidence of their physiological roles.

Optogenetics: This powerful technique uses light to control the activity of genetically modified neurons. tudelft.nl Developing transgenic Mytilus lines expressing light-sensitive channels in specific neuronal populations would allow researchers to selectively activate or inhibit SCP-releasing neurons and observe the resulting effects on physiology and behavior in real-time. nih.gov

While challenging to implement in non-traditional model organisms, these approaches would revolutionize our ability to map the functional connectivity of SCP networks with unparalleled precision.

Integrative Systems-Level Analysis of Mytilus SCP Networks in Whole Organism Physiology

Future studies should aim to:

Map SCP Expression: Use advanced imaging and mass spectrometry techniques to create a comprehensive map of SCP expression throughout the central and peripheral nervous systems of Mytilus.

Monitor Physiological Responses: Combine peptide administration or optogenetic stimulation with simultaneous monitoring of multiple physiological parameters, such as heart rate, muscle contraction, feeding behavior, and metabolic rate.

Computational Modeling: Develop computational models to simulate the dynamics of SCP networks and predict how they might respond to different stimuli or perturbations.

This integrative approach will be essential to understand how a single peptide family can coordinate a diverse array of functions to maintain homeostasis and adapt to a fluctuating environment.

Potential for Biomimetic and Comparative Translational Research

The bioactive peptides found in marine molluscs represent a vast and largely untapped resource for biomedical and biotechnological innovation. bvsalud.org Peptides from various marine molluscs have already shown promise for their anti-hypertensive, anti-thrombotic, and cardio-protective properties. tandfonline.combohrium.com For example, peptides isolated from Mytilus edulis have demonstrated antioxidant and potential antithrombotic activities. mdpi.comresearchgate.net

The unique structure and function of Mytilus SCPs make them interesting candidates for:

Drug Discovery: The development of stable, synthetic analogs of Mytilus SCPs could lead to new therapeutic agents for cardiovascular diseases. Their ability to modulate muscle contractility could also be explored for other applications.

Biomimetic Materials: Understanding how SCPs control the byssus threads—strong, adhesive fibers produced by mussels—could inspire new bio-adhesives for medical or industrial use.

Comparative research, contrasting the SCP systems in Mytilus with those in other molluscs and even more distantly related animals, will provide valuable insights into the evolution of neuropeptide signaling and may reveal conserved principles of neuromodulation that are relevant to human health.

Table 2: Investigated Bioactive Peptides from Mytilus edulis and their Potential Applications

Peptide/FractionInvestigated ActivityPotential ApplicationReference
YPPAKAntioxidantFunctional foods, nutraceuticals mdpi.com
ELEDSLDSERAntithrombotic (in silico)Anticoagulant therapies researchgate.net
Protein HydrolysatesAntioxidant, enzyme inhibitionFunctional foods, disease prevention mdpi.com

Q & A

Q. What is the functional role of Mytilus SCP in molluscan physiology, and how is it experimentally characterized?

Mytilus SCP regulates cardiac and muscular activity in Mytilus edulis, primarily through neuromodulation. Functional characterization involves:

  • In vitro bioassays : Isolate the anterior byssus retractor muscle (ABRM) and measure contraction-relaxation responses to synthetic SCP .
  • Pharmacological profiling : Compare dose-dependent effects with other cardioactive peptides (e.g., FMRFamide) to identify receptor specificity .
  • Localization studies : Use immunohistochemistry to map SCP distribution in neural tissues .

Q. What are the standard methodologies for isolating and purifying SCP from Mytilus tissues?

  • Tissue extraction : Homogenize neural ganglia or ABRM in acidic methanol (0.1% TFA) to preserve peptide integrity .
  • Chromatographic purification : Apply reverse-phase HPLC with a C18 column, eluting with acetonitrile gradients. Validate purity via MALDI-TOF mass spectrometry (MS) .
  • Bioactivity-guided fractionation : Screen fractions using ABRM bioassays to confirm physiological activity .

Q. How can researchers validate the identity of synthetic Mytilus SCP?

  • Mass spectrometry : Confirm molecular weight (e.g., Mytilus SCP is typically 1–2 kDa) .
  • Amino acid analysis : Perform Edman degradation or LC-MS/MS sequencing to verify the primary structure .
  • Functional equivalence : Compare synthetic and native peptide effects in ABRM assays .

Advanced Research Questions

Q. How should researchers address batch-to-batch variability in synthetic SCP for sensitive bioassays?

Batch consistency is critical for reproducibility. Mitigation strategies include:

  • Enhanced QC protocols : Request peptide content analysis, TFA removal (<1%), and solubility profiling from synthesis providers .
  • In-house validation : Pre-test each batch in pilot bioassays (e.g., ABRM response thresholds) before large-scale experiments .
  • Standardized storage : Lyophilize peptides in aliquots at -80°C to minimize degradation .

Q. What experimental designs resolve contradictions in SCP’s dual excitatory/inhibitory roles across tissues?

  • Tissue-specific receptor profiling : Use RNA-seq or proteomics to identify SCP-binding GPCR isoforms in cardiac vs. muscular tissues .
  • Calcium imaging : Measure intracellular Ca²⁺ flux in different cell types to distinguish signaling pathways .
  • Pharmacological blockers : Apply receptor antagonists (e.g., propranolol for β-adrenergic receptors) to isolate SCP-specific effects .

Q. What strategies are effective for elucidating post-translational modifications (PTMs) in native Mytilus SCP?

  • Enzymatic digestion : Treat peptides with trypsin or chymotrypsin, followed by LC-MS/MS to detect PTMs like phosphorylation or D-amino acid residues .
  • NMR spectroscopy : Resolve structural conformations influenced by PTMs, particularly in bioactive regions .
  • Comparative transcriptomics : Align RNA-seq data from hemocytes or neural tissues with peptidomics results to infer PTM enzymes (e.g., isomerases) .

Q. How can multi-omics approaches enhance understanding of SCP’s ecological and evolutionary roles?

  • Transcriptomics : Identify SCP precursor genes and tissue-specific splicing variants in Mytilus species under stress (e.g., hypoxia) .
  • Metabolomics : Correlate SCP levels with metabolic markers (e.g., lactate) in response to environmental challenges .
  • Phylogenetic analysis : Compare SCP sequences across bivalves to infer evolutionary conservation and functional divergence .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response data in SCP bioassays?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values .
  • ANOVA with post hoc tests : Compare responses across peptide concentrations or tissue types .
  • Power analysis : Pre-determine sample sizes to ensure detectable effect sizes in low-abundance peptide studies .

Q. How should researchers integrate electrophysiological and molecular data to model SCP signaling networks?

  • Computational modeling : Use tools like NEURON or CellML to simulate SCP-induced ion channel dynamics .
  • Pathway enrichment analysis : Map RNA-seq data to KEGG pathways (e.g., "neuroactive ligand-receptor interaction") to identify downstream targets .
  • Knockdown experiments : Apply CRISPR/Cas9 or RNAi to validate candidate receptors in vitro .

Q. What ethical and technical considerations apply when using marine invertebrates for SCP research?

  • Ethical compliance : Adhere to the Helsinki Declaration for invertebrate welfare, minimizing specimen numbers and stress during dissection .
  • Sample preservation : Flash-freeze tissues in liquid nitrogen to prevent peptide degradation .
  • Ecological impact : Collect Mytilus specimens from non-endangered populations and document sampling locations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.